3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one
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Overview
Description
3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one is a heterocyclic compound that features a fused oxazine and azepine ring system
Preparation Methods
The synthesis of 3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of an amino alcohol with a suitable carbonyl compound can lead to the formation of the oxazine ring, followed by further cyclization to form the azepine ring. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to ensure high yields and purity of the final product .
Chemical Reactions Analysis
3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one can be compared with other similar compounds, such as:
3,4-Dihydro-1H-[1,4]oxazino[4,3-a]indole: This compound has a similar oxazine ring but differs in the fused ring system.
1,3-Diazole derivatives: These compounds share the azepine ring but have different substituents and properties. The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological properties.
Properties
CAS No. |
80639-73-2 |
---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3,4-dihydro-[1,3]oxazino[3,4-a]azepin-1-one |
InChI |
InChI=1S/C9H9NO2/c11-9-10-6-3-1-2-4-8(10)5-7-12-9/h1-4,6H,5,7H2 |
InChI Key |
QLCNLWUMVKKNJG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N2C1=CC=CC=C2 |
Origin of Product |
United States |
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